Dimethyl 2,2-dipropylmalonate
Overview
Description
Dimethyl 2,2-dipropylmalonate is an organic compound with the molecular formula C₁₁H₂₀O₄. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by two propyl groups, and the carboxyl groups are esterified with methanol. This compound is used in various chemical syntheses due to its reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2,2-dipropylmalonate can be synthesized through the esterification of 2,2-dipropylmalonic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid like sulfuric acid to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures efficient production on a larger scale .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted malonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,2-dipropylmalonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds, including pharmaceuticals.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 2,2-dipropylmalonate involves its reactivity as an ester and its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in esterification reactions, it acts as an electrophile, while in nucleophilic substitution, it serves as a substrate for nucleophiles .
Comparison with Similar Compounds
Dimethyl malonate: Lacks the propyl groups, making it less sterically hindered and more reactive in certain reactions.
Diethyl malonate: Similar structure but with ethyl groups instead of propyl, affecting its reactivity and physical properties.
Methyl propyl malonate: Contains one methyl and one propyl group, offering different reactivity patterns.
Uniqueness: Dimethyl 2,2-dipropylmalonate is unique due to the presence of two propyl groups, which provide steric hindrance and influence its reactivity compared to other malonate esters. This makes it particularly useful in specific synthetic applications where such steric effects are desirable .
Properties
IUPAC Name |
dimethyl 2,2-dipropylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-5-7-11(8-6-2,9(12)14-3)10(13)15-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFMAHACGDXIMSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343366 | |
Record name | Propanedioic acid, dipropyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16644-05-6 | |
Record name | Propanedioic acid, dipropyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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